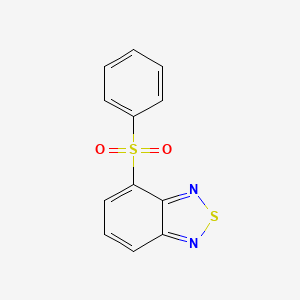![molecular formula C18H19N3O5S B5548099 N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that include various functional groups and structural motifs common in medicinal chemistry and material science. Its structure suggests potential applications in pharmaceuticals, specifically as part of a larger class of compounds involved in disease treatment or as intermediates in synthetic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including protection and deprotection strategies, coupling reactions, and the use of specific reagents to introduce or modify functional groups. For example, Mizuno et al. (2006) described the efficient synthesis of metabolites of TAK-603, utilizing methanesulfonyl as a protective group in Friedel–Crafts reactions, highlighting the strategic use of functional groups in complex molecule synthesis (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR, IR, and single-crystal X-ray diffraction. Li et al. (2006) provided detailed structural information on a quinoxalinone derivative, showcasing the importance of these analytical methods in understanding the precise arrangement of atoms and functional groups (Li et al., 2006).
Chemical Reactions and Properties
Compounds within this family exhibit a range of reactivities, often dependent on their functional groups. For instance, Hoshino et al. (2001) explored the oxidation reactions of N-acyl- and N-methanesulfonyl derivatives, demonstrating the chemical transformations these molecules can undergo and the conditions under which they proceed (Hoshino et al., 2001).
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide is involved in various synthesis processes. For instance, it is used in the synthesis of metabolites like ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, showcasing efficient and convenient methods for creating such compounds (Mizuno et al., 2006).
Chemical Properties and Applications
Corrosion Inhibition : This compound has been studied for its potential as a corrosion inhibitor. Research indicates that certain quinoxalinyl sulfonamides, which may include derivatives of the compound , are effective in preventing mild steel corrosion in acidic conditions, suggesting their utility in industrial applications (Olasunkanmi et al., 2016).
Antibacterial Properties : Some quinoxaline derivatives have been noted for their antibacterial activities, particularly against Staphylococcus spp. and Escherichia coli. This indicates potential applications in the development of new antibacterial agents (Alavi et al., 2017).
Medicinal Chemistry and Drug Development
- Cancer Research : In the context of cancer research, derivatives of N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide have been explored. For example, N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, similar in structure, have been synthesized and assessed for their anticancer activity and DNA intercalation properties (Chilin et al., 2009).
Environmental Applications
- Methane Oxidation : Research involving methane mono-oxygenase from Methylococcus capsulatus (Bath), which catalyzes the oxidation of various substituted methane derivatives, including methanol, highlights the potential environmental applications of related compounds in methane oxidation and conversion (Colby et al., 1977).
properties
IUPAC Name |
N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-26-14-7-5-6-13(10-14)21(27(2,24)25)12-18(23)20-11-17(22)19-15-8-3-4-9-16(15)20/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPRKNDFGNZNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)
![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)
![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)


![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)